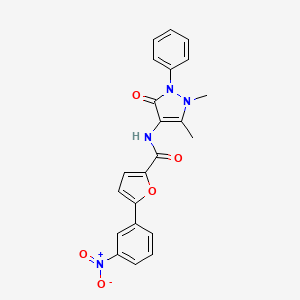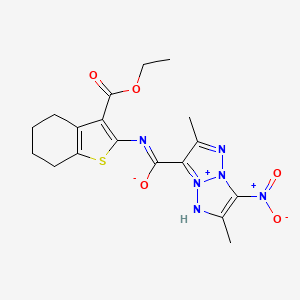![molecular formula C13H19N3O3S B6089196 N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6089196.png)
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EPPC belongs to the class of hydrazinecarbothioamides and has been found to exhibit interesting biological properties that make it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell division. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. One of the major effects of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to induce apoptosis in cancer cells. Additionally, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to inhibit the activity of certain enzymes that are involved in cell division. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells. However, one of the major limitations of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its toxicity. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide. One of the major areas of research is the development of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide analogs that exhibit higher potency and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide and its potential applications in the field of medicine. Furthermore, studies are needed to investigate the potential of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide as a therapeutic agent for other diseases besides cancer.
Synthesemethoden
The synthesis of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of N-ethylhydrazinecarbothioamide with 3-methoxyphenacyl bromide to form N-ethyl-2-[2-(3-methoxyphenyl)acetyl]hydrazinecarbothioamide. This intermediate product is then reacted with 2-bromo-1-(3-methoxyphenoxy)propane to yield the final product, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit interesting biological properties that make it a potential candidate for further investigation. One of the major areas of research for N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its potential as an anti-cancer agent. Several studies have shown that N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has the ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Eigenschaften
IUPAC Name |
1-ethyl-3-[2-(3-methoxyphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-14-13(20)16-15-12(17)9(2)19-11-7-5-6-10(8-11)18-3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAMJNVJRHRCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6089173.png)

![2-mercapto-6-methyl-5-phenyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6089190.png)
![4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)


![2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6089217.png)